6-Oxo-1,3-diazinane-4-carboxylic acid
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Overview
Description
6-Oxo-1,3-diazinane-4-carboxylic acid is an organic compound that belongs to the class of diazinanes It is characterized by a six-membered ring containing two nitrogen atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-oxo-1,3-diazinane-4-carboxylic acid typically involves the cyclization of α-ketoglutaric acid to form 1,4,5,6-tetrahydro-6-oxo-1,3-diazinane-4-carboxylic acid, followed by bromination to yield the final product . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-1,3-diazinane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus pentachloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Oxo-1,3-diazinane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 6-oxo-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid: Known for its use as a xanthine oxidase inhibitor.
4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid: Another compound with a similar structure but different functional groups.
Uniqueness: 6-Oxo-1,3-diazinane-4-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
3690-89-9 |
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Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
6-oxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c8-4-1-3(5(9)10)6-2-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
JOWJMUVVUZISTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCNC1=O)C(=O)O |
Origin of Product |
United States |
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